molecular formula C20H27NO4 B14732038 2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol CAS No. 6276-31-9

2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol

Cat. No.: B14732038
CAS No.: 6276-31-9
M. Wt: 345.4 g/mol
InChI Key: MYIZJMPEBOGZJX-UHFFFAOYSA-N
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Description

2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol is a complex organic compound with a molecular formula of C20H27NO4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(2-hydroxyethoxy)benzaldehyde with phenylacetonitrile under basic conditions to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Amination: The final step involves the reaction of the alcohol with 2-hydroxyethylamine under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols or amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
  • 2-Hydroxy-2-methyl-1-phenyl-1-propanone
  • 1-[4-(2-Hydroxyethoxy)phenyl]-2-hydroxy-2-methyl-1-propan-1-one

Uniqueness

2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

6276-31-9

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[1-[2-(2-hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C20H27NO4/c22-12-10-21(11-13-23)19(16-17-6-2-1-3-7-17)18-8-4-5-9-20(18)25-15-14-24/h1-9,19,22-24H,10-16H2

InChI Key

MYIZJMPEBOGZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2OCCO)N(CCO)CCO

Origin of Product

United States

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